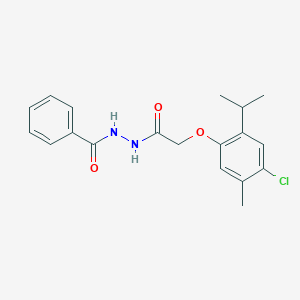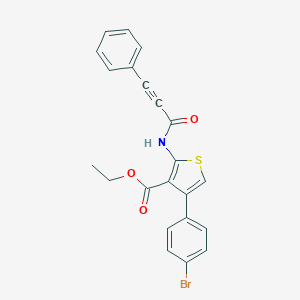
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the desired substituents.
Amidation: The amide group can be introduced by reacting the appropriate acyl chloride with an amine.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate would depend on its specific biological or chemical target. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(4-methylphenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance its ability to participate in halogen bonding, potentially affecting its interaction with biological targets.
属性
CAS 编号 |
312940-14-0 |
|---|---|
分子式 |
C22H16BrNO3S |
分子量 |
454.3g/mol |
IUPAC 名称 |
ethyl 4-(4-bromophenyl)-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H16BrNO3S/c1-2-27-22(26)20-18(16-9-11-17(23)12-10-16)14-28-21(20)24-19(25)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,2H2,1H3,(H,24,25) |
InChI 键 |
VIYZYGGEKVANJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C#CC3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


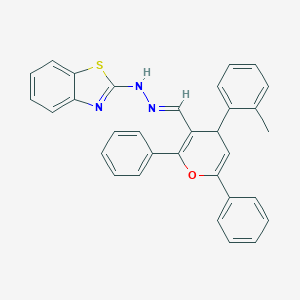
![2-[(4-ethoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375690.png)
![N-(13-THIAZOL-2-YL)-3-({2-[(13-THIAZOL-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B375692.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5,5-dimethyl-1,3-thiazol-4-one](/img/structure/B375695.png)
![2-(1H-benzimidazol-1-yl)-N'-[4-(benzyloxy)-3-methoxybenzylidene]acetohydrazide](/img/structure/B375696.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one](/img/structure/B375698.png)
![2-[(4-methylphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375700.png)
![N-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-N-(1-hexyl-1H-benzimidazol-2-yl)amine](/img/structure/B375701.png)
![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375702.png)
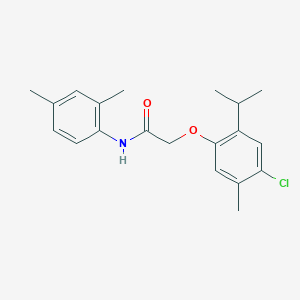
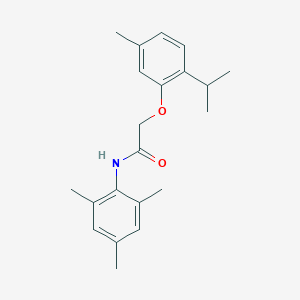
![5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375709.png)
![1-(2-thienyl)ethanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B375711.png)
